![molecular formula C13H17Cl2NO B2358969 [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol CAS No. 415959-60-3](/img/structure/B2358969.png)
[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine under basic conditions to form the intermediate [1-(2,6-Dichloro-benzyl)-piperidin-3-yl] compound. This intermediate is then subjected to reduction reactions to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the piperidine ring or the benzyl group.
Substitution: The dichloro groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of fully reduced piperidine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro-benzyl group may enhance binding affinity to certain biological targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The methanol group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
[1-(2,6-Dichloro-benzyl)-piperazine]: Similar structure but with a piperazine ring instead of piperidine.
[1-(2,6-Dichloro-benzyl)-pyrrolidine]: Similar structure but with a pyrrolidine ring.
Uniqueness:
- The presence of the methanol group in [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol provides unique reactivity and potential for further functionalization compared to its analogs.
- The piperidine ring offers different pharmacokinetic and pharmacodynamic properties compared to piperazine or pyrrolidine rings.
Eigenschaften
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWACGHKYGRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
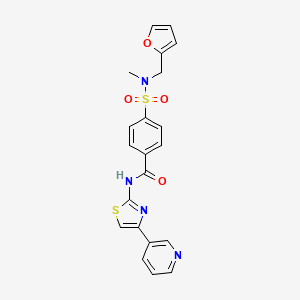
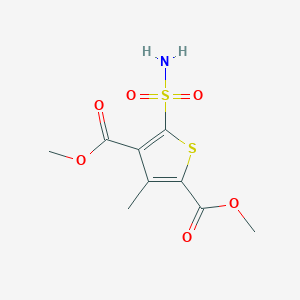

![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2358895.png)
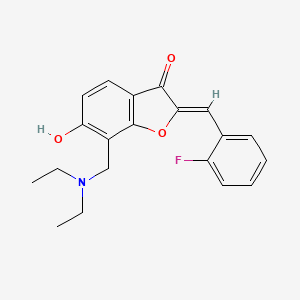
![N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2358898.png)
![3,4-dichloro-N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2358899.png)
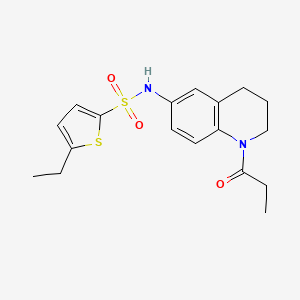

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2358905.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2358907.png)
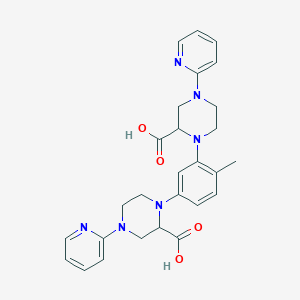
![N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2358909.png)
